N-tert-Butoxycarbonyl 3,5-Diiodotyramine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

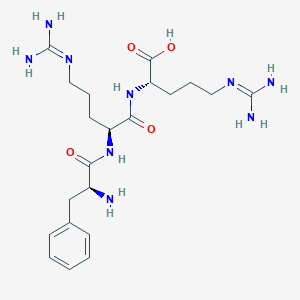

N-tert-Butoxycarbonyl 3,5-Diiodotyramine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related chemistry, particularly the use of tert-butoxycarbonyl (BOC) protective groups and the synthesis of various amines and imines, which are relevant to the understanding of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the use of BOC protective groups to protect amine functionalities during chemical reactions. For instance, N-tert-butanesulfinyl imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which could be a similar approach to synthesizing N-tert-Butoxycarbonyl 3,5-Diiodotyramine . Additionally, the use of N,O-bis(tert-butoxycarbonyl)-hydroxylamine in the synthesis of various hydroxylamine and hydroxamic acid derivatives suggests that BOC groups are versatile in the synthesis of nitrogen-containing compounds .

Molecular Structure Analysis

While the molecular structure of N-tert-Butoxycarbonyl 3,5-Diiodotyramine is not directly analyzed in the papers, the tert-butoxycarbonyl group is known to serve as a powerful chiral directing group in the synthesis of amines . This implies that the BOC group could influence the stereochemistry of the compound. Furthermore, the synthesis of molecularly uniform oligomers using a modified BOC protective group indicates that such groups can be tailored to improve solubility and reaction efficiency, which could be relevant for the molecular structure analysis of N-tert-Butoxycarbonyl 3,5-Diiodotyramine .

Chemical Reactions Analysis

The papers describe various chemical reactions involving BOC-protected compounds. For example, the facile N-tert-butoxycarbonylation of amines using La(NO3)3·6H2O as a catalyst under solvent-free conditions suggests that BOC groups can be introduced to amines in a straightforward manner . The synthesis of tert-butyl aminocarbonate, which can acylate amines, also demonstrates the reactivity of BOC-related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-tert-Butoxycarbonyl 3,5-Diiodotyramine are not directly discussed in the papers. However, the properties of BOC-protected compounds, such as their solubility and reactivity, are influenced by the presence of the BOC group. The modified BOC protective group used in the synthesis of oligourethanes improved solubility and allowed for reactions that were not possible with conventional BOC groups . This suggests that the physical properties of N-tert-Butoxycarbonyl 3,5-Diiodotyramine could be manipulated by altering the protective group.

Wissenschaftliche Forschungsanwendungen

N-Boc Deprotection Methods

- Selective N-Boc Deprotection: A mild and selective method for N-Boc deprotection using sodium carbonate has been demonstrated, showcasing its compatibility with a wide range of functional groups, thus facilitating the synthesis of N-free products with excellent yields across various substrates (Kazzouli et al., 2006).

Tert-Butoxycarbonylation of Amines

- Efficient N-tert-Butoxycarbonylation: A facile methodology for N-tert-butoxycarbonylation of amines has been described, using di-tert-butyl dicarbonate in the presence of La(NO3)3·6H2O under solvent-free conditions, yielding N-tert-butylcarbamates efficiently (Suryakiran et al., 2006).

Synthesis and Reactivity in Organic Chemistry

- Synthesis of Pyrrolo Derivatives: The uncatalyzed reaction of N-tert-Butoxycarbonyl-protected silyloxypyrrole with 1,4-quinones has been explored for the efficient synthesis of pyrrolidinobenzofuran and pyrrolidinonaphthofuran adducts, demonstrating the versatility of N-tert-Butoxycarbonyl in synthetic applications (Brimble et al., 2004).

Advancements in Tert-Butoxycarbonylation Techniques

- Direct Tert-Butoxycarbonylation: A direct and sustainable synthesis method for tertiary butyl esters, including N-tert-Butoxycarbonyl compounds, using flow microreactor systems has been developed. This approach enhances the efficiency and sustainability of the tert-butoxycarbonylation process (Degennaro et al., 2016).

Safety And Hazards

Eigenschaften

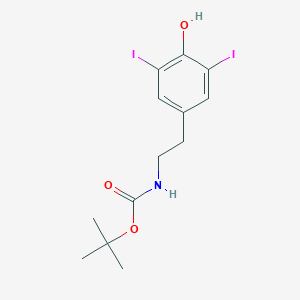

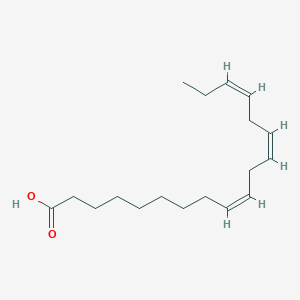

IUPAC Name |

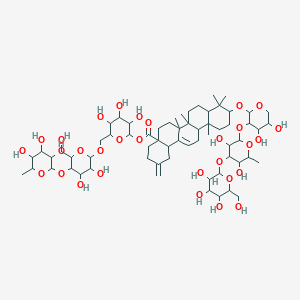

tert-butyl N-[2-(4-hydroxy-3,5-diiodophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17I2NO3/c1-13(2,3)19-12(18)16-5-4-8-6-9(14)11(17)10(15)7-8/h6-7,17H,4-5H2,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUGDDATVGKWTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC(=C(C(=C1)I)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17I2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468723 |

Source

|

| Record name | n-t-boc-3,5-diiodotyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butoxycarbonyl 3,5-Diiodotyramine | |

CAS RN |

788824-51-1 |

Source

|

| Record name | n-t-boc-3,5-diiodotyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

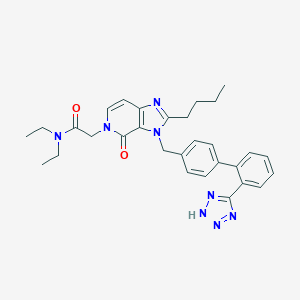

![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)

![7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one](/img/structure/B140126.png)